molecular formula C18H22N4O4S B8752251 N-benzyl-4-(4-methylpiperazin-1-ylsulfonyl)-2-nitrobenzenamine CAS No. 825619-19-0

N-benzyl-4-(4-methylpiperazin-1-ylsulfonyl)-2-nitrobenzenamine

Cat. No.: B8752251
CAS No.: 825619-19-0
M. Wt: 390.5 g/mol
InChI Key: OPDBHQQWAKWEFA-UHFFFAOYSA-N
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Description

N-benzyl-4-(4-methylpiperazin-1-ylsulfonyl)-2-nitrobenzenamine is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(4-methylpiperazin-1-ylsulfonyl)-2-nitrobenzenamine typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives through the reaction of amines, isocyanides, and carbonyl compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(4-methylpiperazin-1-ylsulfonyl)-2-nitrobenzenamine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

The reactions of this compound are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels. Catalysts such as metal halides (e.g., FeBr₃, AlCl₃) are often used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-benzyl-4-(4-methylpiperazin-1-ylsulfonyl)-2-nitrobenzenamine has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of N-benzyl-4-(4-methylpiperazin-1-ylsulfonyl)-2-nitrobenzenamine involves its interaction with specific molecular targets and pathways. The piperazine ring in its structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-benzyl-4-(4-methylpiperazin-1-ylsulfonyl)-2-nitrobenzenamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

825619-19-0

Molecular Formula

C18H22N4O4S

Molecular Weight

390.5 g/mol

IUPAC Name

N-benzyl-4-(4-methylpiperazin-1-yl)sulfonyl-2-nitroaniline

InChI

InChI=1S/C18H22N4O4S/c1-20-9-11-21(12-10-20)27(25,26)16-7-8-17(18(13-16)22(23)24)19-14-15-5-3-2-4-6-15/h2-8,13,19H,9-12,14H2,1H3

InChI Key

OPDBHQQWAKWEFA-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)NCC3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

17.2 2.8 g (8.756 mmol) of 1-(4-chloro-3-nitrobenzenesulfonyl)-4-methylpiperazine are dissolved in 10 ml of 1-butanol, and 1.913 ml (17.5 mmol) of benzylamine are added. The reaction mixture is heated under reflux for 14 h. After cooling, MTBE is added, the precipitate formed is filtered off with suction and washed with MTBE and dried in vacuo, giving benzyl-[4-(4-methylpiperazine-1-sulfonyl)-2-nitrophenyl]amine; HPLC-MS [M+H]+ 391.2.
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Synthesis routes and methods II

Procedure details

1-(4-Chloro-3-nitro-benzenesulphonyl)-4-methyl-piperazine (0.50 g, 1.57 mmol) and benzylamine (0.502 g, 4.70 mmol) were dissolved in THF (10 ml) and heated at reflux for 3 h. The reaction mixture was then reduced in vacuo and partitioned between ethyl acetate and water. The organics were washed with brine, dried (MgSO4) and reduced in vacuo, and the resultant residue purified by column chromatography eluting with 0-10% methanol in ethyl acetate to give benzyl-[4-(4-methyl-piperazine-1-sulphonyl)-2-nitro-phenyl]-amine as a yellow solid (0.53 g, 86%). (LC/MS: Rt 2.21, [M+H]+ 391.05).
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